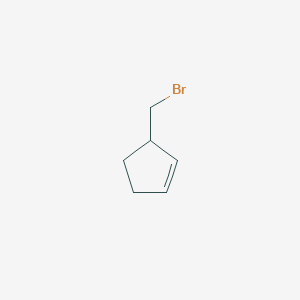

3-(Bromomethyl)cyclopentene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)cyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c7-5-6-3-1-2-4-6/h1,3,6H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVAWVNHECPISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338422 | |

| Record name | 3-(bromomethyl)cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17645-61-3 | |

| Record name | 3-(bromomethyl)cyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Chemical Synthesis of 3 Bromomethyl Cyclopentene

Allylic Bromination Pathways and Regiochemical Control

Allylic bromination is a key transformation for the synthesis of 3-(bromomethyl)cyclopentene, targeting the hydrogen atoms on the carbon adjacent to the double bond. vaia.com The stability of the resulting allylic radical intermediate is a crucial factor that drives this reaction. libretexts.org

N-Bromosuccinimide (NBS)-Mediated Radical Bromination

N-Bromosuccinimide (NBS) is a widely used reagent for allylic bromination due to its ability to provide a low, constant concentration of molecular bromine (Br₂), which is essential for the radical chain reaction to proceed while minimizing unwanted side reactions like electrophilic addition to the double bond. libretexts.orgyoutube.com This reaction, often referred to as the Wohl-Ziegler reaction, is typically carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) and is initiated by light or a radical initiator. organic-chemistry.orgmanac-inc.co.jp The reaction involves the selective substitution of an allylic hydrogen with a bromine atom. libretexts.org In the context of synthesizing this compound, the starting material would be 3-methylcyclopentene. brainly.comchegg.comstackexchange.comchegg.com

The mechanism of NBS-mediated allylic bromination proceeds through a radical chain reaction with three distinct stages: initiation, propagation, and termination. libretexts.orgchemistryscore.comwvu.edu

Initiation: The reaction begins with the homolytic cleavage of the N-Br bond in NBS, often facilitated by light (hν) or a radical initiator, to generate a bromine radical (Br•). organic-chemistry.orgchadsprep.com This initiation step can also involve the formation of a small amount of Br₂ which then undergoes homolysis. masterorganicchemistry.com

Propagation: This stage consists of two key steps. First, a bromine radical abstracts a hydrogen atom from the allylic position of the alkene, in this case, 3-methylcyclopentene, to form a resonance-stabilized allylic radical and hydrogen bromide (HBr). libretexts.orglibretexts.org The stability of this allylic radical is a primary reason for the selectivity of the reaction. libretexts.org The newly formed HBr then reacts with NBS to produce a molecule of Br₂. chemistryscore.comchadsprep.com In the second propagation step, the allylic radical abstracts a bromine atom from the Br₂ molecule to yield the final product, this compound, and another bromine radical, which continues the chain reaction. libretexts.orgmasterorganicchemistry.com

Termination: The chain reaction is terminated when any two radical species combine. libretexts.orgwvu.edu

The use of NBS is critical as it maintains a very low concentration of Br₂ and HBr in the reaction mixture. This low concentration suppresses the competing electrophilic addition of bromine to the double bond, which would otherwise lead to the formation of dibrominated byproducts. organic-chemistry.orgchemistryscore.com

The efficiency and outcome of NBS-mediated allylic bromination are significantly influenced by the choice of radical initiator and the specific reaction conditions.

Radical Initiators: Radical initiators are compounds that can easily decompose into free radicals and are often used to start the bromination reaction in the absence of light. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). organic-chemistry.orgchadsprep.com The addition of a radical generator, typically in a concentration of 5–10%, can be effective for reactions that proceed slowly. manac-inc.co.jp

Reaction Conditions:

Solvent: The choice of solvent is crucial. Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice because NBS is only slightly soluble in it, which helps maintain a low concentration of the reagent. organic-chemistry.org However, due to environmental concerns, other solvents like acetonitrile (B52724) have been found to be effective alternatives. organic-chemistry.org Solvents can also influence the selectivity of the bromination. manac-inc.co.jp

Temperature: The reaction temperature can affect the rate of radical formation and the stability of the intermediates. Radical chlorination, a related process, is often carried out at high temperatures. libretexts.org

Light: In the absence of a chemical radical initiator, ultraviolet (UV) light can be used to promote the homolytic cleavage of the bromine molecule, thus initiating the radical chain reaction. chemistryscore.comgoogle.com

| Condition | Influence on Allylic Bromination |

| Radical Initiator (e.g., AIBN, BPO) | Initiates the radical chain reaction, increasing reaction rate. organic-chemistry.orgchadsprep.com |

| Solvent (e.g., CCl₄, Acetonitrile) | Affects reagent solubility and can influence selectivity. organic-chemistry.orgmanac-inc.co.jp |

| Light (UV) | Promotes homolytic cleavage of Br₂ to initiate the reaction. chemistryscore.comgoogle.com |

| Temperature | Influences the rate of radical formation and reaction kinetics. libretexts.org |

Alternative Halogenation Strategies

While NBS is the most common reagent for allylic bromination, other methods exist. For instance, allylic chlorination can be achieved using low concentrations of chlorine gas (Cl₂) at high temperatures. libretexts.org Another approach involves the use of 1,2-dibromotetrachloroethane (B50365) in the presence of UV radiation, which has been shown to effect allylic bromination on various olefins, including cyclopentene (B43876). google.com For the synthesis of related compounds like (bromomethyl)cyclopropane, a method involving the reaction of triphenylphosphine (B44618) with bromine to form triphenylbromophosphonium bromide, which then reacts with the corresponding alcohol, has been explored, though it presents challenges with reproducibility and scalability. google.com An alternative to this involves using triarylphosphites, which offer better solubility. google.com

Cycloaddition-Derived Synthetic Routes

An alternative strategy for synthesizing this compound involves constructing the cyclopentene ring system through a cycloaddition reaction, followed by functional group manipulation.

Diels-Alder Reactions for Cyclopentene Core Formation

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. masterorganicchemistry.com However, it can be adapted to form cyclopentene derivatives. For example, the reaction of 1,3-butadiene (B125203) with acrolein can yield a cyclopentene derivative. iitk.ac.in In a more targeted approach, a cyclopentenone derivative can undergo allylic bromination with NBS and a radical initiator like AIBN. semanticscholar.org The resulting α-bromo ketone can then be used in subsequent steps. While the Diels-Alder reaction is a cornerstone for cyclohexane (B81311) synthesis, dedicated methods for cyclopentane (B165970) and cyclopentene synthesis are also well-developed, though perhaps less generalized. baranlab.org The synthetic utility of the Diels-Alder reaction lies in its high stereospecificity and its ability to create complex cyclic systems in a single step. iitk.ac.inlibretexts.org

Post-Cycloaddition Functional Group Transformations (e.g., Hydrolysis, Decarboxylation)

Following the construction of the cyclopentene ring via cycloaddition reactions, subsequent transformations are often necessary to install the desired functionalities or to modify the initial cycloadducts. These post-cycloaddition modifications are crucial for achieving the target molecular architecture.

One powerful strategy involves the use of cycloadducts containing functional groups that are amenable to further chemical changes. For instance, certain copper-mediated [3+2] cycloaddition reactions yield densely functionalized cyclopentene derivatives that contain an azide (B81097) group. This azide functionality serves as a versatile handle for subsequent transformations, such as reduction to an amine or participation in click chemistry to form triazoles. semanticscholar.org

In other synthetic sequences, decarboxylation serves as a key functional group transformation. For example, a two-step method for cyclopentannulation can produce cycloadducts which, through a one-pot thermal decarboxylation, are converted into cyclopentanones. semanticscholar.org Another enantioselective synthesis route proceeds through a reactive enol that adds to a ketone, forming an optically active β-lactone. organic-chemistry.org Depending on the specific substituents of this intermediate, a subsequent decarboxylation step yields the final cyclopentene products with high enantiomeric excess. organic-chemistry.org The stereochemistry of the final product after decarboxylation can be influenced by the relative stability of the transition states and the final products, where less sterically hindered isomers are often favored. researchgate.net

Copper-Mediated [3+2] Cycloadditions for Cyclopentene Derivatives

Copper-mediated [3+2] cycloaddition reactions represent a highly effective method for synthesizing functionalized cyclopentene rings. organic-chemistry.org These reactions typically involve the intermolecular reaction between a three-carbon and a two-carbon synthon. semanticscholar.org

One notable example is the copper-catalyzed reaction between vinyldiazo compounds and vinylazides. semanticscholar.org This process, conducted under mild conditions, likely proceeds through the initial generation of a copper alkenylcarbene species from the decomposition of the diazo compound. This intermediate then undergoes a stepwise, regioselective [3+2] cycloaddition with the vinylazide, followed by an allylic azide rearrangement to furnish the final, densely functionalized cyclopentene product. semanticscholar.org

A more recent advancement in this area is the use of visible light to accelerate copper-catalyzed [3+2] cycloadditions. organic-chemistry.orgacs.orgnih.gov A method involving N-tosylcyclopropylamines and alkynes or alkenes has been developed that operates under visible light irradiation. organic-chemistry.orgacs.orgnih.gov This protocol is operationally simple and economically favorable, as it does not require any additional ligands, bases, or additives. organic-chemistry.orgnih.gov The key mechanistic step is proposed to be a one-electron oxidation of the N-tosyl moiety, facilitated by the visible light-induced homolysis of a transient Cu(II)-tosylamide complex, which provides a facile entry to N-centered radicals that drive the cycloaddition. organic-chemistry.orgnih.gov

Electrophilic Addition and Subsequent Bromomethyl Functionalization

The synthesis of this compound must navigate the reactivity of the cyclopentene double bond. While the target molecule features an allylic bromomethyl group, a primary reaction of alkenes is electrophilic addition across the double bond. chadsprep.com When cyclopentene reacts with bromine (Br₂), the reaction can proceed via two main competing pathways: electrophilic addition to the double bond or free-radical allylic substitution. quora.commasterorganicchemistry.com

The electrophilic addition mechanism is initiated when the electron-rich C=C double bond induces a dipole in the approaching non-polar Br₂ molecule. savemyexams.com The π electrons of the alkene attack the slightly positive bromine atom, leading to the formation of a cyclic bromonium ion intermediate and a bromide ion (Br⁻). savemyexams.com The subsequent attack of the bromide ion on one of the carbons of the former double bond results in the formation of a vicinal dibromide, typically trans-1,2-dibromocyclopentane. quora.com This pathway does not yield the desired this compound. quora.commasterorganicchemistry.com

To achieve selective allylic bromination and form this compound, the competing electrophilic addition must be suppressed. chemistrysteps.com This is typically accomplished by using a reagent that provides a low, steady concentration of bromine, such as N-bromosuccinimide (NBS). quora.commasterorganicchemistry.com The reaction with NBS proceeds via a free-radical chain mechanism, usually initiated by light or a radical initiator. chemistrysteps.comaskfilo.com A bromine radical abstracts a hydrogen atom from the allylic position of cyclopentene, which is favored due to the resonance stabilization of the resulting allylic radical. chemistrysteps.comaskfilo.com This radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of NBS with HBr byproduct) to form this compound and a new bromine radical, propagating the chain. chemistrysteps.commasterorganicchemistry.com The low concentration of Br₂ minimizes the rate of electrophilic addition, allowing the radical pathway to dominate. masterorganicchemistry.com

Optimization and Scale-Up Considerations in this compound Synthesis

The successful transition of a synthetic protocol from laboratory research to larger-scale production hinges on careful optimization of reaction parameters and consideration of scalability. For copper-catalyzed cycloadditions, which are a key method for producing cyclopentene derivatives, several factors are crucial for maximizing yield, purity, and efficiency.

Optimization studies for the visible-light-accelerated copper-catalyzed [3+2] cycloaddition of N-tosylcyclopropylamines identified specific conditions for optimal performance. organic-chemistry.org Key parameters that are often screened include the choice of catalyst, solvent, temperature, and reaction time. For instance, in certain copper-catalyzed cycloadditions of azides and alkynes, CuBr was found to be the most effective catalyst, with THF being the preferred solvent. beilstein-journals.org For the visible-light-accelerated variant, CuCl in acetonitrile was identified as the optimal combination. organic-chemistry.org The concentration of the copper catalyst and any necessary ligands or additives is also a critical variable. nih.gov

The scalability of these reactions is a key consideration for practical applications. researchgate.net A successful scale-up maintains reaction efficiency and product yield when moving from milligram or gram-scale synthesis to multi-gram or kilogram production. beilstein-journals.org For example, the copper-catalyzed cycloaddition between (phenylethynyl)di-p-tolylstibane and benzylazide was successfully scaled up to a 10 mmol scale, producing 5.11 g of the desired product with an excellent yield of 95%. beilstein-journals.org Similarly, the visible-light-accelerated cycloaddition method was demonstrated on a gram scale, confirming its potential for larger-scale synthesis. organic-chemistry.org Phosphine-catalyzed reactions to create complex cyclohexenyl derivatives have also proven to be practicable on a gram scale. acs.org

Below is a table summarizing key optimization parameters for related copper-catalyzed cycloaddition reactions.

| Parameter | Optimized Condition/Observation | Rationale / Finding | Source(s) |

| Catalyst | CuCl or CuBr | CuBr showed the best performance for certain azide-alkyne cycloadditions. CuCl was optimal for visible-light-accelerated reactions of N-tosylcyclopropylamines. | organic-chemistry.orgbeilstein-journals.org |

| Solvent | Acetonitrile (ACN) or Tetrahydrofuran (THF) | ACN was the best solvent for the visible-light method. THF was superior for specific thermal azide-alkyne cycloadditions. | organic-chemistry.orgbeilstein-journals.org |

| Additives | None required for visible-light method | The protocol is operationally simple and economically affordable as it does not require any ligand, base, or additives. | organic-chemistry.orgnih.gov |

| Temperature | Room Temperature or 60 °C | Visible-light reactions proceed at room temperature. Thermal cycloadditions may require heating, with 60 °C being optimal in one study. | organic-chemistry.orgbeilstein-journals.org |

| Catalyst Loading | 5 mol % | A 5 mol % catalyst loading was found to be effective, with lower amounts resulting in a significant decrease in yield. | beilstein-journals.orgacs.org |

| Scalability | Demonstrated on gram-scale and 10 mmol scale | The methods have been shown to maintain efficiency when scaled up, indicating their practical utility. | organic-chemistry.orgbeilstein-journals.org |

Elucidating the Reactivity and Reaction Mechanisms of 3 Bromomethyl Cyclopentene

Reactivity of the Cyclopentene (B43876) Olefinic Moiety

The double bond in the cyclopentene ring of 3-(bromomethyl)cyclopentene is a key site of reactivity, participating in a variety of addition and transformation reactions.

Cycloaddition Reactions (e.g., Diels-Alder as Dienophile)

The carbon-carbon double bond of this compound allows it to act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org In this role, it reacts with a conjugated diene to form a six-membered ring. wikipedia.orgiitk.ac.in This reaction is a powerful tool for creating cyclic compounds with a high degree of stereochemical control. iitk.ac.in The presence of the bromomethyl group on the dienophile introduces additional functionality into the resulting cyclohexene (B86901) derivative, which can be further manipulated in subsequent synthetic steps. smolecule.com The stereoselectivity of the Diels-Alder reaction, often favoring the endo product, is a critical aspect of its synthetic utility. iitk.ac.in Lewis acids can be employed to catalyze these reactions, sometimes influencing the stereochemical outcome.

Olefin Metathesis Reactions and Ring Transformations

Olefin metathesis is a powerful reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, mediated by transition metal catalysts. wikipedia.org The cyclopentene double bond in this compound can participate in various types of olefin metathesis reactions, such as ring-opening metathesis polymerization (ROMP) and cross-metathesis (CM). smolecule.comresearchgate.net In ROMP, a cyclic olefin is converted into a linear polymer. researchgate.net Cross-metathesis allows for the formation of new carbon-carbon bonds by reacting the cyclopentene with another olefin. wikipedia.org These reactions provide a pathway to generate diverse molecular structures from the this compound scaffold. smolecule.com

Catalytic Hydrogenation and Saturation Processes

The double bond of this compound can be saturated through catalytic hydrogenation. smolecule.com This reduction reaction involves the addition of hydrogen across the double bond in the presence of a metal catalyst, such as platinum, palladium, or nickel, to yield 3-(bromomethyl)cyclopentane. libretexts.orglibretexts.org The process is typically exothermic, and the heat of hydrogenation can provide insights into the stability of the alkene. libretexts.orglibretexts.org Catalytic hydrogenation generally occurs with syn-stereoselectivity, meaning both hydrogen atoms add to the same face of the double bond. libretexts.org This transformation is useful for removing the reactivity of the double bond when further functionalization of the bromomethyl group is desired without interference from the alkene.

Electrophilic Addition Reactions Across the Double Bond

The electron-rich double bond of this compound is susceptible to attack by electrophiles. In these electrophilic addition reactions, the pi bond of the alkene acts as a nucleophile, attacking an electrophilic species. This process typically proceeds through a carbocation intermediate, which is then attacked by a nucleophile to form the final product.

When an unsymmetrical reagent, such as a hydrogen halide (H-X), adds across the double bond of an alkene, the regioselectivity of the reaction is a key consideration. According to Markovnikov's rule, the hydrogen atom of the electrophile adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. libretexts.org In the case of this compound, the electronic influence of the bromomethyl group and the inherent symmetry of the cyclopentene ring affect the regiochemical outcome.

The stereochemistry of electrophilic additions can also be complex. For instance, the addition of bromine (Br₂) to an alkene often proceeds through a cyclic bromonium ion intermediate, which is then opened by a bromide ion in an anti-addition fashion, resulting in a trans relationship between the two newly added bromine atoms. chemguide.co.uk Similarly, the reaction with bromine in the presence of water (bromine water) leads to the formation of a halohydrin, with the hydroxyl group and the bromine atom also adding in an anti-fashion. youtube.com The stereochemical outcome of these reactions is crucial for controlling the three-dimensional structure of the product.

Reactivity of the Allylic Bromide Functionality

The bromomethyl group in this compound is situated at an allylic position, which significantly influences its reactivity. Allylic halides are generally more reactive in nucleophilic substitution reactions than their saturated counterparts due to the stabilization of the resulting allylic carbocation or the transition state by resonance.

The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions where a wide variety of nucleophiles can displace the bromide ion. smolecule.com This allows for the introduction of diverse functional groups, such as hydroxyl, amino, and cyano groups, onto the cyclopentene framework.

The allylic position is also susceptible to radical reactions. For instance, allylic bromination can occur under specific conditions, though in the case of this compound, this would lead to the introduction of additional bromine atoms. The stability of the intermediate allylic radical, which is delocalized over the adjacent double bond, is a key factor in these transformations. libretexts.org

The dual reactivity of this compound, arising from both the olefinic moiety and the allylic bromide, makes it a valuable and versatile intermediate in the synthesis of a wide range of organic molecules.

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

The presence of a bromomethyl group attached to a cyclopentene ring allows this compound to undergo nucleophilic substitution reactions through various mechanisms, including SN1, SN2, and SN2'. The operative pathway is influenced by factors such as the nature of the nucleophile, solvent polarity, and reaction conditions.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.comulethbridge.ca This backside attack results in an inversion of configuration at the carbon center. ulethbridge.calibretexts.org For this compound, the primary nature of the alkyl halide favors the SN2 pathway, particularly with strong, unhindered nucleophiles in polar aprotic solvents.

Alternatively, the SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a stepwise process. masterorganicchemistry.com The initial and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The allylic nature of this compound can stabilize the resulting carbocation through resonance, making the SN1 pathway plausible, especially under solvolytic conditions with polar protic solvents. quora.com The carbocation intermediate is planar, meaning the nucleophile can attack from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral.

A third possibility is the SN2' (Substitution Nucleophilic Bimolecular with Allylic Rearrangement) reaction. In this pathway, the nucleophile attacks the double bond at the γ-position relative to the leaving group, leading to a concerted rearrangement of the double bond and expulsion of the bromide. sit.edu.cn This results in the formation of a product with the nucleophile attached to the cyclopentene ring and a shift in the double bond position. The competition between SN2 and SN2' pathways is influenced by steric hindrance at the α-carbon and the nature of the nucleophile.

| Reaction Type | Mechanism | Key Features |

| SN2 | Concerted backside attack | Inversion of configuration; favored by strong, unhindered nucleophiles. ulethbridge.calibretexts.org |

| SN1 | Stepwise, via carbocation | Racemization; favored by polar protic solvents and stabilized carbocations. masterorganicchemistry.comquora.com |

| SN2' | Concerted attack at γ-position | Allylic rearrangement; competes with SN2. sit.edu.cn |

Elimination Reactions Leading to Dienes

Under appropriate conditions, this compound can undergo elimination reactions to form conjugated dienes. smolecule.com These reactions are typically promoted by the presence of a strong, non-nucleophilic base and are favored by heat. masterorganicchemistry.com The elimination of hydrogen bromide from this compound can lead to the formation of cyclopentadiene (B3395910) derivatives. The regioselectivity of the elimination (i.e., which proton is removed) will determine the specific diene isomer formed. The formation of the most stable, conjugated diene is often the driving force for these reactions. researchgate.net

Organometallic Reactivity: Formation and Reactions of Organometallic Intermediates

The carbon-bromine bond in this compound allows for the formation of various organometallic reagents, which can then participate in a range of carbon-carbon bond-forming reactions.

Zinc-Mediated Barbier-Grignard Type Reactions

A significant application of this compound is in zinc-mediated Barbier-Grignard type reactions. nih.gov This reaction involves the in-situ formation of an organozinc reagent by reacting the allylic bromide with zinc metal. wikipedia.org This organozinc intermediate then reacts with a carbonyl compound (an aldehyde or ketone) to form a homoallylic alcohol. nih.govresearchgate.net A key advantage of the Barbier reaction is that it can often be carried out in aqueous media, making it a "greener" alternative to traditional Grignard reactions which require anhydrous conditions. nih.govwikipedia.org Studies have shown that cyclic allylic bromides, such as this compound, react well with aromatic and non-aromatic aldehydes, as well as aromatic ketones, to give good yields of the corresponding homoallylic alcohols. nih.govresearchgate.net The reaction with ketones can sometimes lead to the formation of pinacol (B44631) coupling products as a side reaction. researchgate.net

| Reactant | Product | Yield (%) | Diastereomeric Ratio |

| Benzaldehyde | α-(Cyclopent-2-en-1-yl)benzyl alcohol | 87 | 83:17 |

| p-Tolualdehyde | α-(Cyclopent-2-en-1-yl)-p-tolylmethanol | 82 | 80:20 |

| o-Tolualdehyde | α-(Cyclopent-2-en-1-yl)-o-tolylmethanol | 85 | 89:11 |

| Heptanal | 1-(Cyclopent-2-en-1-yl)octan-1-ol | 77 | 45:55 |

Table adapted from research on zinc-mediated aqueous Barbier-Grignard reactions of cyclic allylic bromides. researchgate.net

Allylation Reactions with Various Electrophiles and Nucleophiles

The organometallic intermediates derived from this compound can act as nucleophiles in allylation reactions with a variety of electrophiles. For instance, the zinc or indium-mediated reaction with aldehydes is a classic example of electrophilic attack on the organometallic species. rsc.orgresearchgate.net Furthermore, allylsilanes, which can be prepared from this compound, undergo stereospecific electrophilic substitution with various electrophiles, leading to the formation of vinyl halides and α,β-unsaturated ketones and aldehydes. mcgill.ca

Conversely, the allylic system of this compound can also be the target of nucleophilic attack, particularly in palladium-catalyzed reactions where the π-allylpalladium complex behaves as an electrophile. researchgate.net

Cross-Coupling Reactions

This compound can participate in cross-coupling reactions, a powerful class of reactions for forming carbon-carbon bonds. lookchem.com These reactions typically employ a transition metal catalyst, most commonly palladium or nickel, to couple an organometallic reagent with an organic halide. uwindsor.ca For example, in a Stille coupling, an organotin reagent would be coupled with this compound in the presence of a palladium catalyst. tamu.edu Similarly, in a Suzuki coupling, an organoboron compound would be used. These reactions are highly versatile and tolerate a wide range of functional groups. tamu.edu

Tandem and Cascade Reaction Sequences Involving Both Functional Groups

The dual functionality of this compound makes it an ideal substrate for tandem or cascade reactions, where a single event initiates a sequence of intramolecular reactions, leading to a significant increase in molecular complexity in a single step. rsc.org These one-pot procedures are highly efficient and atom-economical. rsc.org For example, a reaction could be initiated at the bromomethyl group, forming an intermediate that then undergoes a subsequent reaction involving the cyclopentene double bond. Palladium-catalyzed domino reactions are a prime example of this, where an initial oxidative addition at the C-Br bond can be followed by a series of intramolecular cyclizations or couplings involving the alkene. ua.es Radical cascades are another powerful strategy where the initial formation of a radical at the bromomethyl position can trigger a series of cyclization events. researchgate.net

Radical Reactions and Pathways in this compound Transformationsresearchgate.netstackexchange.comresearchgate.net

The presence of an allylic bromide makes this compound a key substrate for a variety of radical-mediated transformations. The relative weakness of the carbon-bromine bond and the ability of the adjacent double bond to stabilize a radical intermediate are central to its reactivity. Radical reactions involving this compound can be broadly categorized into its formation via allylic bromination and its subsequent use in constructing more complex molecular architectures, particularly through cyclization pathways.

The generation of this compound itself is often accomplished via a radical chain reaction. smolecule.com The allylic bromination of cyclopentene using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator or light is a classic example. orgoreview.comlibretexts.org This process hinges on the selective abstraction of a hydrogen atom from the allylic position, which is favored due to the lower bond dissociation energy of allylic C-H bonds (approximately 88 kcal/mol) compared to typical alkyl C-H bonds (98 kcal/mol). libretexts.org

The mechanism proceeds through three key stages:

Initiation: The reaction begins with the homolytic cleavage of the initiator or the N-Br bond in NBS to generate a small number of bromine radicals (Br•). orgoreview.com

Propagation: A bromine radical abstracts an allylic hydrogen from cyclopentene, creating hydrogen bromide (HBr) and a resonance-stabilized cyclopentenyl radical. This radical then reacts with a bromine molecule (Br₂), which is present in low concentrations, to yield this compound and a new bromine radical, continuing the chain. orgoreview.comlibretexts.org The low concentration of Br₂, maintained by the reaction of NBS with the HBr byproduct, is crucial for preventing competitive electrophilic addition to the double bond. libretexts.orgmasterorganicchemistry.com

Termination: The reaction ceases when radicals combine with each other.

The key intermediate in these transformations is the cyclopentenylmethyl radical, formed by the homolytic cleavage of the C-Br bond. This is typically achieved by reacting this compound with a radical initiator system, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN). Once formed, this radical can undergo several reaction pathways, most notably intramolecular cyclization.

A significant pathway for the cyclopentenylmethyl radical is intramolecular addition, where the radical center adds to the double bond within the same molecule. While direct studies on this compound are specific, the behavior of analogous systems provides clear insights. For example, the reduction of 5-(bromomethyl)cycloheptene with tributyltin hydride results in the formation of bicyclo[3.2.1]octane. researchgate.net This transformation proceeds via a transannular cyclization of the intermediate cyclohept-4-enylmethyl radical. researchgate.net By analogy, the 4-cyclopentenyl-1-methyl radical generated from this compound is expected to undergo a 5-exo-trig cyclization to form a bicyclo[2.1.1]hexane skeleton. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with the 5-exo pathway being kinetically favored over a 6-endo closure.

Detailed research on similar systems has elucidated the conditions and outcomes of such radical cyclizations. These reactions are powerful tools for synthesizing bicyclic systems that are otherwise challenging to access.

Table 1: Representative Radical Cyclization of an Allylic Bromide

| Reactant | Reagents | Temperature (°C) | Product(s) | Yield (%) | Ref. |

| 5-(Bromomethyl)cycloheptene | Tributyltin hydride, AIBN (cat.) | 80 | Bicyclo[3.2.1]octane | High | researchgate.net |

| 5-(Bromomethyl)cyclo-octene | Tributyltin hydride, AIBN (cat.) | 80 | Bicyclo[4.2.1]nonane, Bicyclo[3.3.1]nonane | High | researchgate.net |

The study of radical reactions of this compound and related structures demonstrates the utility of radical intermediates in organic synthesis. The formation of the compound via allylic bromination and its subsequent transformation through pathways like intramolecular cyclization showcase the predictable and selective nature of free-radical chemistry in the construction of complex cyclic and bicyclic molecules. researchgate.net

Strategic Applications of 3 Bromomethyl Cyclopentene in Advanced Organic Synthesis

Precursor for Diverse Cyclopentene (B43876) Derivatives

3-(Bromomethyl)cyclopentene serves as a key starting material for the synthesis of a variety of cyclopentene derivatives. smolecule.com Its utility stems from the ability to undergo reactions at both the bromomethyl group and the double bond, either sequentially or concurrently.

Synthesis of Spirocyclic and Fused Ring Systems

The construction of spirocyclic and fused ring systems is a significant area of organic synthesis, driven by the prevalence of these motifs in natural products and medicinally important compounds. researchgate.net this compound can be employed in strategies to access these complex frameworks. For instance, the bromomethyl group can act as an electrophilic site for intramolecular alkylation of a nucleophile tethered to the cyclopentene ring, leading to the formation of a spirocycle. While direct examples utilizing this compound are not extensively documented in the provided results, the principles of using similar bifunctional building blocks in ring-closing metathesis (RCM) and other cyclization reactions to form spirocycles are well-established. researchgate.netresearchgate.net

Fused ring systems, where two or more rings share two atoms, can also be accessed from this compound. libretexts.org One conceptual approach involves an initial intermolecular reaction, such as a Diels-Alder reaction where the cyclopentene acts as the dienophile, followed by an intramolecular cyclization involving the bromomethyl group. This would create a bicyclic system fused to the original cyclopentene ring.

Construction of Highly Functionalized Carbocycles

The synthesis of highly functionalized carbocycles, which are cyclic organic molecules containing only carbon atoms in the ring, is a central theme in modern organic chemistry. rsc.orgindianchemicalsociety.com this compound is an excellent precursor for this purpose. The bromomethyl group is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions. Nucleophiles such as amines, thiols, and alkoxides can displace the bromide to introduce nitrogen, sulfur, and oxygen functionalities, respectively.

Furthermore, the double bond of the cyclopentene ring can be subjected to various transformations, including epoxidation, dihydroxylation, and addition reactions, to introduce further functionality. smolecule.com The interplay between the reactivity of the bromomethyl group and the double bond allows for the strategic and controlled introduction of multiple functional groups, leading to highly substituted and complex carbocyclic structures.

Role in Stereoselective Synthesis

Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is of paramount importance in the synthesis of chiral molecules such as pharmaceuticals and natural products. libretexts.org this compound can be a valuable chiral building block or a substrate in stereoselective transformations.

Diastereoselective Transformations

Diastereoselective reactions aim to control the formation of one or more new stereocenters in a molecule that already contains at least one stereocenter. In the context of this compound, if the cyclopentene ring is substituted in a way that makes it chiral, reactions at the double bond or the bromomethyl group can proceed with diastereoselectivity. For instance, the approach of a reagent to the double bond can be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer over the other. Research has shown that reactions involving cyclic homoallylic bromides like (R)-3-(bromomethyl)-cyclopent-1-ene can lead to rearranged products, highlighting the complexities and potential for stereocontrol in these systems. nih.govresearchgate.net

Enantioselective Methodologies

Enantioselective synthesis focuses on the preferential formation of one of two enantiomers of a chiral molecule from an achiral starting material. libretexts.org Chiral catalysts can be employed to achieve enantioselective transformations on this compound. For example, a chiral catalyst could differentiate between the two enantiotopic faces of the cyclopentene double bond in an addition reaction, leading to a product with high enantiomeric excess. Similarly, enantioselective alkylation of aldehydes with related 2-(bromomethyl)acrylates has been achieved using organocatalysis, demonstrating a strategy that could potentially be adapted for reactions involving this compound. acs.org The synthesis of the chiral (R)-isomer of 3-(hydroxymethyl)-cyclopentene, a precursor to the corresponding bromide, has been reported, indicating the accessibility of enantiomerically enriched starting materials for such methodologies. nih.gov

Access to Complex Molecular Architectures (e.g., Natural Product Scaffolds)

The structural motifs found in natural products often serve as inspiration for the development of new synthetic methodologies and are targets for total synthesis due to their biological activity. The cyclopentane (B165970) ring is a common feature in many natural products. semanticscholar.org this compound provides a valuable starting point for the synthesis of complex molecules containing this five-membered ring.

Its bifunctionality allows for its incorporation into convergent synthetic strategies, where different fragments of a complex molecule are synthesized separately and then joined together. For example, the bromomethyl group can be used to attach the cyclopentene unit to another part of the molecule via a nucleophilic substitution reaction. Subsequent transformations of the cyclopentene ring can then be used to build up the complexity of the final target. While specific examples of the direct use of this compound in the total synthesis of a named natural product were not found in the search results, its utility as a building block for complex carbocycles suggests its potential in this area. lookchem.com The synthesis of carbocyclic cores, which can be further elaborated into natural product scaffolds, is a key application of such versatile reagents. indianchemicalsociety.com

Contributions to Polymer Chemistry and Materials Science

This compound and its isomers serve as important monomers and intermediates in the synthesis of specialized polymers and advanced materials. smolecule.com The presence of the reactive bromomethyl group allows for its use as an initiator or for post-polymerization functionalization, while the cyclopentene ring can be incorporated into the polymer backbone through various polymerization techniques.

The double bond in the cyclopentene ring enables participation in reactions like metathesis and Diels-Alder cycloadditions, offering pathways to diverse polymer structures. smolecule.com One notable application is in the synthesis of polymers that contain nonconjugated vinyl groups. biosynth.com Furthermore, an isomer, 1-(bromomethyl)cyclopentene, is used as an organocatalyst in conjunction with a metal salt to create zirconocene. This complex, in turn, reacts with alkynes to generate conjugated dienes, which are fundamental monomers for producing certain types of polymers. biosynth.com

The development of novel materials with specific properties is another area of application. For instance, cyclopentene derivatives are utilized in creating functionalized polymers and materials. smolecule.com The related perfluorocyclopentene structure is a key component in some photochromic diarylethene derivatives, which are investigated for their ability to reversibly change color upon exposure to light, a property valuable in molecular switches and optical data storage. worldscientific.com

Table 1: Polymerization Reactions Involving Cyclopentene Derivatives

| Reaction Type | Role of Cyclopentene Derivative | Resulting Polymer Feature | Reference |

| Organocatalysis | Forms Zirconocene with metal salt | Production of conjugated dienes for polymers | biosynth.com |

| Monomer Incorporation | Monomer for nonconjugated vinyl polymers | Pendant cyclopentenyl groups | biosynth.com |

| Functionalization | Building block for functionalized polymers | Polymers with unique properties | smolecule.com |

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals. smolecule.comsmolecule.com Its structure serves as a key scaffold for creating cyclopentene and cyclopentane derivatives, which are core components of many therapeutic agents. The compound's utility stems from the high reactivity of the bromomethyl group, which acts as an excellent electrophilic site for nucleophilic substitution reactions, allowing for the attachment of diverse functional groups and pharmacophores.

A prominent application is in the synthesis of carbocyclic nucleosides, which are nucleoside analogues where the furanose ring's oxygen atom is replaced by a methylene (CH2) group. researchgate.netmdpi.com This structural modification grants increased stability against enzymatic cleavage by phosphorylases and hydrolases, often enhancing the drug's metabolic lifetime. mdpi.com Many carbocyclic nucleosides exhibit potent antiviral activity. nih.gov

The synthesis of these antiviral agents often involves using a chiral cyclopentene-based intermediate. For example, a key intermediate for biologically active carbocyclic nucleosides has been synthesized on a large scale from D-ribose, which is then utilized to create unnatural five-membered ring heterocyclic carbocyclic nucleosides. nih.gov One such synthesized 1,2,3-triazole analogue showed potent antiviral activity against the vaccinia virus and moderate activity against cowpox virus and SARS coronavirus. nih.gov Similarly, racemic 1-(4′-acetoxycyclopent-1′-yl)-5-(bromomethyl)-uracil, a derivative sharing the core reactive moiety, serves as a key intermediate for new 5-modified 5′-norcarbocyclic analogues being investigated as antibacterial agents. mdpi.com

Table 2: Examples of Bioactive Molecules Derived from Cyclopentene Intermediates

| Intermediate Type | Target Molecule Class | Therapeutic Area | Reference |

| Chiral cyclopentenol derivative | Carbocyclic nucleosides (Triazole analogues) | Antiviral (Vaccinia, Cowpox, SARS) | nih.gov |

| 1-(4′-acetoxycyclopent-1′-yl)-5-(bromomethyl)-uracil | 5′-Norcarbocyclic pyrimidine derivatives | Antibacterial | mdpi.com |

| (Bromomethyl)cyclopentane scaffold | Various derivatives | Antimicrobial, Anticancer |

Analytical and Spectroscopic Methodologies for Characterization in 3 Bromomethyl Cyclopentene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 3-(Bromomethyl)cyclopentene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like bromine causing a downfield shift. The olefinic protons of the cyclopentene (B43876) ring would appear in the region of δ 5.5-6.0 ppm. The proton on the carbon bearing the bromomethyl group is expected to be a multiplet around δ 2.5-3.0 ppm. The protons of the bromomethyl group (-CH₂Br) would likely resonate as a doublet in the δ 3.3-3.6 ppm range. The remaining aliphatic protons on the cyclopentene ring would appear as complex multiplets in the upfield region of the spectrum. Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The olefinic carbons are expected to have chemical shifts in the δ 120-140 ppm region. The carbon atom attached to the bromine atom (in the -CH₂Br group) would be significantly deshielded and is expected to appear around δ 35-45 ppm. The other aliphatic carbons of the cyclopentene ring would resonate at higher field strengths.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals and to confirm the connectivity and regiochemistry of the molecule. For instance, COSY would show correlations between adjacent protons, while HSQC would link each proton to its directly attached carbon atom.

| Position | ¹H Chemical Shift (ppm, predicted) | Multiplicity (predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|---|

| C1/C2 (Olefinic) | 5.7 - 5.9 | m | 128 - 132 |

| C3 | 2.8 - 3.2 | m | 40 - 45 |

| C4 | 2.2 - 2.5 | m | 30 - 35 |

| C5 | 1.9 - 2.2 | m | 25 - 30 |

| -CH₂Br | 3.4 - 3.6 | d | 38 - 42 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis. The nominal molecular mass of this compound (C₆H₉Br) is 161 g/mol . epa.gov

Upon electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺). A key characteristic feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, of nearly equal intensity. This is due to the natural isotopic abundance of bromine, which exists as a mixture of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound would involve the loss of a bromine atom or the bromomethyl group. The cleavage of the C-Br bond is a common fragmentation pathway for alkyl halides. mdpi.com The loss of a bromine radical would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the cyclopentenylmethyl cation. The fragmentation of the cyclopentene ring itself can also occur, leading to smaller fragment ions. docbrown.info

| m/z (predicted) | Fragment Ion | Notes |

|---|---|---|

| 159/161 | [C₆H₉Br]⁺ | Molecular ion peak (M⁺) showing isotopic pattern for bromine. |

| 81 | [C₆H₉]⁺ | Loss of Br radical. |

| 67 | [C₅H₇]⁺ | Loss of CH₂Br radical. |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment from cyclic systems. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the different types of bonds. A key feature would be the C=C stretching vibration of the cyclopentene ring, which is expected to appear in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the vinyl protons (=C-H) typically absorb just above 3000 cm⁻¹ (e.g., 3010-3050 cm⁻¹), while the C-H stretching of the aliphatic methylene and methine groups will be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). The C-Br stretching vibration is expected in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond, being a non-polar bond, often gives a strong signal in the Raman spectrum. The C-Br bond is also expected to be Raman active.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| =C-H Stretch | 3010 - 3050 | Medium | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong | Strong |

| C=C Stretch | 1640 - 1680 | Medium | Strong |

| CH₂ Bend | 1430 - 1470 | Medium | Medium |

| C-Br Stretch | 500 - 600 | Strong | Strong |

Chromatographic Separation and Purity Assessment Techniques (e.g., GC, HPLC)

Chromatographic techniques are essential for the separation of this compound from reaction byproducts and starting materials, as well as for the accurate assessment of its purity.

Gas Chromatography (GC): Gas chromatography is a highly effective method for analyzing volatile compounds like this compound. nih.gov In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. The purity of the sample can be determined by calculating the relative area of the peak corresponding to this compound in the chromatogram.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another powerful separation technique that can be used for the analysis of this compound. rsc.org HPLC is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. The separation is achieved by passing a liquid mobile phase containing the sample through a column packed with a solid stationary phase. The choice of the stationary phase (e.g., normal-phase or reverse-phase) and the mobile phase composition are critical for achieving good separation. A UV detector is often used for detection, as the double bond in this compound will absorb UV light. Similar to GC, the purity is assessed by the relative peak area.

The choice between GC and HPLC depends on the specific properties of the compound and the impurities present. Both techniques, when properly validated, can provide accurate and reliable measurements of the purity of this compound.

Computational and Theoretical Investigations on 3 Bromomethyl Cyclopentene Reactivity

Quantum Chemical Studies of Electronic Structure and Reaction Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 3-(bromomethyl)cyclopentene. These studies provide a quantitative picture of the molecule's electronic structure and the energetic factors that govern its chemical transformations.

The electronic structure of this compound is characterized by the interplay between the π-system of the double bond and the highly electronegative bromine atom. DFT calculations can map the electron density distribution, highlighting the electron-rich nature of the C=C bond and the electrophilic character of the carbon atom attached to the bromine. This information is crucial for predicting how the molecule will interact with various reagents. For instance, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the π-bond, making it susceptible to attack by electrophiles, while the Lowest Unoccupied Molecular Orbital (LUMO) is often associated with the C-Br antibonding orbital, indicating a favorable site for nucleophilic attack.

Reaction energetics, a key component of quantum chemical studies, involves the calculation of energy changes along a reaction coordinate. A critical parameter in assessing the reactivity of the bromomethyl group is the Carbon-Bromine Bond Dissociation Energy (BDE). Theoretical calculations provide reliable estimates for both homolytic and heterolytic BDEs. nih.govbeilstein-journals.org Homolytic cleavage yields a cyclopentenylmethyl radical and a bromine radical, a key step in free-radical reactions. Heterolytic cleavage results in a cyclopentenylmethyl cation and a bromide anion, which is central to nucleophilic substitution (SN1-type) reactions. DFT studies on related cyclic hypervalent halogen compounds show that BDEs are crucial for assessing chemical stability and the ability to transfer functional groups. nih.govbeilstein-journals.org

Table 1: Calculated Energetic Properties of Substituted Cyclopentenes and Related Bromo-compounds

| Property | System | Computational Method | Calculated Value (kcal/mol) | Reference |

| Ring Strain Energy | Cyclopentene (B43876) | G3(MP2)B3 | 6.4 | osti.gov |

| Ring Strain Energy | 1-Fluoro-3-pyrroline | G3(MP2)B3 | ~9.4 | osti.gov |

| C-Br Homolytic BDE | Cyclic Hypervalent Bromine(III) Reagent | DFT | < 20 | nih.govbeilstein-journals.org |

| C-Br Heterolytic BDE | Cyclic Hypervalent Bromine(III) Reagent | DFT (SMD, Acetonitrile) | Varies with structure | beilstein-journals.org |

| Activation Energy (H + cyclopentene) | H + cyclopentene → cyclopentyl | TST Model | ~0.77 (324 K) | nist.gov |

This table presents a selection of data from computational studies on related systems to illustrate the types of energetic properties investigated. The values for this compound would require specific calculations but are expected to follow similar trends.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While quantum chemical calculations provide static pictures of molecules and reaction pathways, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of the conformational landscape and the dynamic behavior of molecules. researchgate.net For a flexible molecule like this compound, MD simulations are essential for a complete understanding of its reactivity.

The cyclopentene ring is known to adopt non-planar conformations, primarily the "envelope" (Cs symmetry) and "twist" (C2 symmetry) forms, to minimize torsional strain. libretexts.orgdalalinstitute.com These conformers are in a state of rapid interconversion through a process known as pseudorotation. researchgate.net The presence and orientation of the bromomethyl group at the C3 position influence the relative energies of these conformers and the barriers between them. A computational study on 2-halocyclopentanones showed that both pseudo-equatorial and pseudo-axial conformers exist, with their relative stability depending on the halogen and the solvent. nih.gov For this compound, the bromomethyl group can occupy either a pseudo-axial or a pseudo-equatorial position, and each of these will have different steric interactions and dipole moments, affecting their stability and reactivity.

MD simulations can trace the trajectory of the molecule over time, providing a statistical distribution of its accessible conformations. ox.ac.uk By analyzing these trajectories, researchers can identify the most populated conformational states and the pathways for interconversion. This information is critical for predicting reactivity, as the accessibility of the reactive sites (the double bond and the C-Br bond) can be highly dependent on the molecule's conformation. For example, a reaction might proceed preferentially from a less stable but more reactive conformer.

Furthermore, MD simulations can be used to model the interaction of this compound with other molecules, such as solvents or reactants, providing a dynamic picture of the reaction environment. This is particularly important for predicting how a reaction might proceed in solution, where solvent molecules can stabilize or destabilize certain conformations or transition states. Reactive force fields (like ReaxFF) can even be used in MD simulations to model chemical reactions themselves, providing insights into reaction dynamics, especially for complex processes like combustion. researchgate.net

Table 2: Conformational Properties of Cyclopentane (B165970) Derivatives

| Molecule | Conformation | Key Feature | Computational Insight | Reference |

| Cyclopentane | Envelope (E) & Twist (T) | Rapid interconversion (pseudorotation) | Low energy barrier between E and T forms | dalalinstitute.comresearchgate.net |

| 2-Chlorocyclopentanone | Pseudo-equatorial & Pseudo-axial | Energy difference depends on solvent | Pseudo-equatorial is more stable in the isolated molecule | nih.gov |

| 2-Bromocyclopentanone | Pseudo-equatorial & Pseudo-axial | Energy difference is larger than for the chloro-analog | Pseudo-equatorial is more stable in the isolated molecule | nih.gov |

| Methylcyclopentane | Envelope (E) | Substituent prefers the equatorial position | Equatorial form is more stable | researchgate.net |

This table summarizes findings from computational studies on the conformations of related cyclopentane systems. The conformational behavior of this compound would be influenced by both steric and electronic factors of the bromomethyl group.

Mechanistic Insights from Transition State Modeling

Transition State Theory (TST) is a cornerstone of chemical kinetics, positing that the rate of a reaction is determined by the concentration of an activated complex (the transition state) in quasi-equilibrium with the reactants. wikipedia.orgjohnhogan.info Computational chemistry provides powerful tools to locate and characterize these fleeting transition state structures on the potential energy surface, offering profound mechanistic insights.

For reactions involving this compound, such as nucleophilic substitutions, eliminations, or additions to the double bond, transition state modeling can elucidate the detailed atomic motions that constitute the reaction mechanism. By calculating the geometry and energy of the transition state, chemists can determine the activation energy (the height of the energy barrier), which is directly related to the reaction rate.

For example, in a nucleophilic substitution reaction at the bromomethyl group, modeling can distinguish between an SN2 mechanism (with a single, pentacoordinate carbon transition state) and an SN1 mechanism (which proceeds through a carbocation intermediate). The calculated activation barriers for each pathway would indicate the more likely mechanism under given conditions.

Similarly, for electrophilic addition to the cyclopentene double bond, computational modeling can reveal the structure of the transition state, such as a bridged bromonium ion, and explain the stereochemical outcome of the reaction (e.g., anti-addition). A DFT study on the bromination of a complex polycyclic alkene demonstrated that the reaction proceeds through the more stable carbocation intermediate, and the stereochemistry of the product is determined by steric hindrance and electronic interactions in the subsequent nucleophilic attack. niscpr.res.in In the context of Diels-Alder reactions, where cyclopentene can act as the dienophile, transition state calculations can predict the endo/exo selectivity and the activation energy. acs.org Quantum chemical calculations have been used to model the inverse-electron-demand Diels-Alder reaction between an oxonium cation and cyclopentene, showing it proceeds through a two-step mechanism. rsc.org

By comparing the energies of different possible transition states, researchers can predict product distributions and understand how factors like stereoelectronics, steric hindrance, and solvent effects influence the course of a reaction. The analysis of the vibrational frequencies of a calculated transition state structure is also crucial; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. libretexts.org

Table 3: Examples of Transition State Modeling in Reactions of Cyclopentene and Related Systems

| Reaction Type | System | Computational Method | Key Mechanistic Insight | Reference |

| Diels-Alder | Tetrazine + Cyclopentene | M06-2X/6-31G(d) | High activation barrier (26 kcal/mol); preference for anti loss of N2 from the adduct is low. | acs.org |

| Vinylcyclopropane Rearrangement | Vinylcyclopropane → Cyclopentene | B3LYP/6-31G* | Reaction proceeds via a diradical intermediate; stereoselectivity is influenced by substituent effects. | acs.org |

| H Atom Addition | H + Cyclopentene | TST Model | Addition to the double bond leads to a cyclopentyl radical which rapidly undergoes ring-opening. | nist.gov |

| Electrophilic Bromination | Polycyclic Alkene + Br2 | DFT (B3LYP) | Reaction proceeds via the most stable carbocation intermediate, dictating product stereochemistry. | niscpr.res.in |

This table provides examples of how transition state modeling has been applied to understand reactions involving the cyclopentene moiety and similar reactive processes.

Future Prospects and Emerging Trends in 3 Bromomethyl Cyclopentene Chemistry

Greener Pastures: The Drive for Sustainable Synthetic Protocols

The synthesis of 3-(bromomethyl)cyclopentene has traditionally relied on methods that are effective but often employ hazardous reagents and generate significant waste. The future of its production lies in the development of environmentally benign and sustainable protocols, with electrosynthesis and the use of aqueous media emerging as promising frontiers.

Electrosynthesis: This technique offers a green alternative to conventional methods by using electricity to drive chemical reactions, thereby minimizing the need for chemical oxidants or reducing agents. While specific electrochemical methods for the direct synthesis of this compound are still in early stages of exploration, the electrosynthesis of related α-bromomethyl ketones from cyclopropanols has been successfully demonstrated. researchgate.net This suggests the potential for developing an electrochemical route for the allylic bromination of a suitable cyclopentene (B43876) precursor. The key advantage of electrosynthesis lies in its ability to offer high selectivity and efficiency under mild conditions.

Aqueous Media: Performing organic reactions in water is a cornerstone of green chemistry, as it eliminates the need for volatile and often toxic organic solvents. The synthesis of allyl bromides, a class of compounds to which this compound belongs, has been achieved in aqueous media through halogen exchange reactions using a phase transfer catalyst. google.com This approach not only enhances the safety profile of the synthesis but also simplifies product isolation. Furthermore, a greener bromination method utilizing sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in an acidic aqueous medium has been reported for other alkenes, presenting a viable and more environmentally friendly alternative to traditional brominating agents like elemental bromine. tandfonline.com The application of these aqueous-based methods to the synthesis of this compound is a key area for future research.

Table 1: Comparison of Traditional and Emerging Green Synthetic Protocols for Allylic Bromides

| Feature | Traditional Methods (e.g., NBS in CCl₄) | Emerging Green Protocols |

| Reagents | N-Bromosuccinimide, organic solvents | Electricity, water, NaBr, H₂O₂ |

| Solvents | Chlorinated solvents (e.g., CCl₄) | Water, or solvent-free |

| Byproducts | Succinimide, organic waste | Minimal, often water and salts |

| Safety | Use of toxic and volatile reagents | Generally safer and less hazardous |

| Sustainability | Lower atom economy, reliance on fossil fuels | Higher atom economy, potential for renewable energy input (electrosynthesis) |

The Catalyst Frontier: Innovations for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is set to revolutionize the preparation and functionalization of this compound. The focus is on achieving higher selectivity, improved efficiency, and milder reaction conditions.

The regioselective synthesis of this compound and its derivatives is a significant challenge. The allylic position offers multiple potential sites for reaction, and controlling the outcome is crucial for its application as a building block. Future research will likely focus on the design of catalysts that can precisely control the regioselectivity of the bromination of substituted cyclopentenes. This could involve the use of transition metal catalysts or organocatalysts that can direct the bromine atom to the desired position through steric or electronic control.

Furthermore, catalytic cross-coupling reactions of this compound with various nucleophiles are a powerful tool for introducing molecular diversity. Recent advancements in palladium-catalyzed and cobalt-catalyzed cross-coupling of allylic bromides with organometallic reagents have demonstrated high efficiency and functional group tolerance. organic-chemistry.org The development of new ligand systems for these catalysts will be instrumental in expanding the scope of these reactions for this compound, enabling the synthesis of a wider range of complex molecules with high precision.

Table 2: Potential Catalytic Approaches for this compound Chemistry

| Catalytic Approach | Potential Application | Key Advantages |

| Transition Metal Catalysis (e.g., Pd, Co) | Regioselective synthesis and cross-coupling reactions. | High efficiency, broad substrate scope, functional group tolerance. |

| Organocatalysis | Enantioselective synthesis and functionalization. | Metal-free, often milder reaction conditions, potential for stereocontrol. |

| Photoredox Catalysis | Radical-mediated transformations under mild conditions. | Use of visible light as a renewable energy source, access to novel reaction pathways. |

Beyond the Bench: Exploring Novel Reactivity and Applications in Chemical Biology

The unique chemical architecture of this compound, featuring both a reactive allylic bromide and a versatile cyclopentene ring, makes it an intriguing candidate for applications beyond traditional organic synthesis, particularly in the burgeoning field of chemical biology.

The allylic bromide moiety makes this compound a potent alkylating agent, capable of reacting with various biological nucleophiles. nih.gov This inherent reactivity opens the door to its use as a molecular probe to study biological systems. By incorporating a reporter group, such as a fluorophore or a biotin (B1667282) tag, into the this compound scaffold, researchers could potentially label and track specific biomolecules within living cells.

A particularly exciting avenue is the exploration of this compound derivatives in the context of bioorthogonal chemistry . These are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org By modifying this compound with a functional group that can participate in a bioorthogonal reaction (such as "click chemistry"), it could be used to selectively tag and visualize biomolecules in their native environment. nih.gov For instance, a derivative containing an alkyne or azide (B81097) group could be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to attach probes for imaging or proteomics studies.

The exploration of novel reactivity modes of this compound and its derivatives is also a key area of future research. This could involve investigating its participation in multicomponent reactions to rapidly build molecular complexity or exploring its use in the development of novel polymerization initiators. acs.org

The convergence of synthetic chemistry and biology will undoubtedly unlock new and exciting applications for this compound, transforming it from a simple building block into a sophisticated tool for understanding and manipulating biological systems.

Q & A

Basic: What is the most reliable synthetic route for 3-(bromomethyl)cyclopentene, and how are intermediates purified?

The compound is synthesized via a two-step process:

Reduction : Methyl cyclopentene-3-carboxylate is reduced using the Vitride reagent (sodium bis(2-methoxyethoxy)aluminum hydride) to yield 3-(hydroxymethyl)cyclopentene in 81% yield.

Bromination : The alcohol reacts with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in dichloromethane. After distillation, the crude product contains ~60% this compound, which is purified via preparative gas-liquid chromatography (glpc) .

Advanced: How can computational methods resolve contradictions in experimental data on cyclopentene ring puckering dynamics?

High-level ab initio studies (e.g., MP2/cc-pVTZ) optimize equilibrium structures (planar C₂ vs. puckered Cₛ) and calculate inversion barriers. Discrepancies between experimental and computed vibrational spectra (IR/Raman) are addressed by scaling quantum mechanical force fields to match observed frequencies, ensuring accurate conformational analysis .

Basic: What factors govern the regioselectivity of substitution reactions involving this compound?

The bromomethyl group undergoes SN₂ reactions with nucleophiles (e.g., amines, alkoxides). Regioselectivity depends on:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor substitution.

- Steric effects : Bulkier nucleophiles may shift selectivity toward elimination (e.g., forming cyclopentadiene derivatives). Kinetic monitoring via GC-MS or NMR is critical .

Advanced: How does the bromomethyl substituent affect the ring’s electronic and steric properties in cyclopentene derivatives?

The electron-withdrawing bromine increases ring strain, altering puckering angles and dipole moments. Steric hindrance from the substituent elevates the inversion barrier by ~2–3 kcal/mol compared to unsubstituted cyclopentene. DFT calculations (B3LYP/6-311+G**) quantify these effects .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

- ¹H/¹³C NMR : The allylic bromomethyl group appears as a triplet (δ ~3.8 ppm, J = 7 Hz) coupled to adjacent protons. Cyclopentene protons resonate as a multiplet (δ ~5.5–6.0 ppm).

- Mass spectrometry : High-resolution MS (HRMS-ESI) confirms the molecular ion [M+H]⁺ at m/z 163.0 .

Advanced: How can factorial design optimize reaction conditions for alkylation using this compound?

A three-factor Yates pattern design evaluates:

- Temperature (20–80°C),

- Molar ratio (cyclopentene:nucleophile = 1:1 to 1:3),

- Catalyst loading (0–10 mol%).

ANOVA identifies temperature and molar ratio as statistically significant variables, with optimized yields (>75%) achieved at 60°C and 1:2.5 stoichiometry .

Basic: What are the stability challenges of this compound during storage?

The compound is light-sensitive and prone to hydrolysis. Storage at 4°C under inert gas (Ar/N₂) in amber vials with molecular sieves minimizes degradation. Periodic GC-MS analysis detects decomposition products (e.g., cyclopentene oxide) .

Advanced: What strategies mitigate steric hindrance in palladium-catalyzed cross-coupling reactions of this compound?

Bulky ligands (e.g., XPhos or SPhos) enhance catalytic activity by preventing Pd agglomeration. Microwave-assisted heating (100–120°C) accelerates oxidative addition. Post-reaction, column chromatography with silica gel (hexane:EtOAc) isolates coupled products (e.g., arylcyclopentenes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.